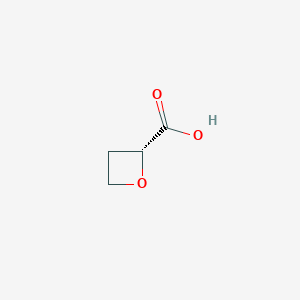

(2R)-氧杂环-2-甲酸

货号 B2512528

CAS 编号:

2200583-25-9

分子量: 102.089

InChI 键: ZKCXAZCRQJSFTQ-GSVOUGTGSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

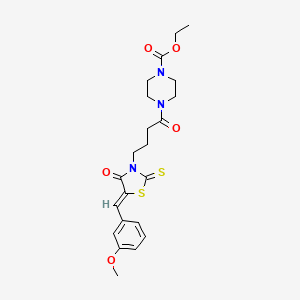

(2R)-oxetane-2-carboxylic acid, also known as (R)-OCA, is a chiral bicyclic amino acid that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields.

科学研究应用

- Chiral Compound Synthesis (2R)-oxetane-2-carboxylic acid serves as a valuable building block for creating chiral compounds. Its stereochemistry allows for the formation of complex molecules with specific three-dimensional arrangements. Researchers use it in asymmetric synthesis to generate enantiomerically pure products, which find applications in pharmaceuticals, agrochemicals, and materials science.

- Chiral Auxiliaries Chiral auxiliaries are temporary chiral groups that facilitate stereoselective transformations. Scientists employ (2R)-oxetane-2-carboxylic acid as an auxiliary to control the stereochemistry during chemical reactions. By attaching this compound to a substrate, they can guide the formation of desired chiral centers.

- Chiral Amine Synthesis Amines are essential building blocks in organic chemistry. Researchers utilize (2R)-oxetane-2-carboxylic acid to synthesize chiral amines. The resulting products can serve as intermediates for drug development, natural product synthesis, and functional materials.

- Chiral Alcohol Formation Chiral alcohols play crucial roles in medicinal chemistry and flavor synthesis. By incorporating (2R)-oxetane-2-carboxylic acid into synthetic pathways, scientists can access enantioenriched alcohols. These compounds find applications in drug design, fragrance production, and fine chemicals.

- Nucleic acids, including DNA and RNA, possess unique properties. Researchers explore their programmability and molecular recognition ability(2R)-oxetane-2-carboxylic acid derivatives could be used as molecular probes for biosensing applications or as components in gene regulation systems .

Biosensing and Gene Regulation

Aziridine-Containing Peptides

属性

IUPAC Name |

(2R)-oxetane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c5-4(6)3-1-2-7-3/h3H,1-2H2,(H,5,6)/t3-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCXAZCRQJSFTQ-GSVOUGTGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-oxetane-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![1,1-Bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanol](/img/structure/B2512446.png)

![diethyl 5-{(2Z)-2-[2-[(3-methoxyphenyl)amino]-1-(4-nitrobenzoyl)-2-oxoethylidene]hydrazino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2512447.png)

![{[(4-Ethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B2512450.png)

![2-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2512451.png)

![N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide](/img/structure/B2512453.png)

![[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetic acid](/img/structure/B2512455.png)

![Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]benzenecarboxylate](/img/structure/B2512461.png)

![N-(4-methylphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2512467.png)

![methyl 2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2512468.png)